molecular formula C24H27N3O B3860351 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline

7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline

Cat. No. B3860351
M. Wt: 373.5 g/mol
InChI Key: IWKNBGJBIVXKSI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, also known as MPQ, is a quinoline derivative that has shown promising results in scientific research. MPQ has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Mechanism of Action

7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline works by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, which ultimately leads to cell death. 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of DNA topoisomerase II, and inhibit the activity of NF-kB. 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has also been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline in lab experiments is its unique chemical structure, which allows for the inhibition of DNA topoisomerase II and NF-kB. This makes 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline a promising candidate for the development of new therapeutic agents. However, one limitation of using 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are a number of future directions for the study of 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. One possible direction is the development of new therapeutic agents based on the chemical structure of 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. Another possible direction is the study of the biochemical and physiological effects of 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline in vivo. Additionally, the potential toxicity of 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline must be further studied in order to determine its safety for use in humans.
Conclusion
In conclusion, 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, or 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, is a quinoline derivative that has shown promising results in scientific research. 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline have been discussed in this paper. The study of 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has the potential to lead to the development of new therapeutic agents and improve our understanding of the biochemical and physiological effects of this compound.

Scientific Research Applications

7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-19-17-24(25-23-18-21(28-2)10-11-22(19)23)27-15-13-26(14-16-27)12-6-9-20-7-4-3-5-8-20/h3-11,17-18H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKNBGJBIVXKSI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline
Reactant of Route 2
Reactant of Route 2
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline
Reactant of Route 3
Reactant of Route 3
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline
Reactant of Route 4
Reactant of Route 4
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline
Reactant of Route 5
Reactant of Route 5
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline
Reactant of Route 6
Reactant of Route 6
7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.